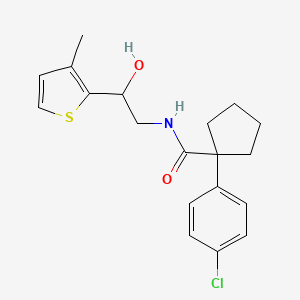

![molecular formula C15H13N7O3 B2720567 ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate CAS No. 1170506-19-0](/img/structure/B2720567.png)

ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

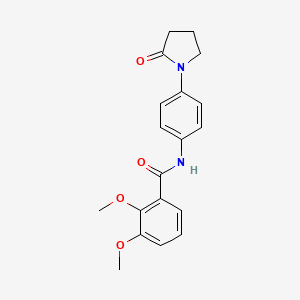

“Ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate” is a compound with the molecular formula C15H13N7O3. It is a derivative of pyrazolo[3,4-d]pyrimidine , a family of compounds known for their biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its IUPAC name, includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms . Further structural analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación

Novel Synthesis Methods

The compound under discussion has been central to research exploring novel synthesis pathways for nitrogen-bridged purine-like C-nucleosides, indicating its potential in the development of new nucleoside analogs with possible therapeutic applications. The synthesis involves coupling ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate with various aminomethyl- and hydrazino-azines, demonstrating the compound's versatility in chemical reactions (Khadem, Kawai, & Swartz, 1989).

Antimicrobial Properties

Research into quinazolines, closely related to the chemical structure , has revealed potential antimicrobial properties. Specifically, new quinazoline compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have shown promising antibacterial and antifungal activities, which might suggest similar applications for the compound of interest in combating microbial infections (Desai, Shihora, & Moradia, 2007).

Supramolecular Chemistry

In the realm of supramolecular chemistry, related compounds such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have been studied for their ability to form hydrogen-bonded supramolecular structures. These findings highlight the potential of such chemicals in creating novel materials and understanding hydrogen bonding's role in molecular assembly (Portilla et al., 2007).

Enzymatic Activity Enhancement

Furthermore, derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This suggests the compound's framework might be conducive to the development of new pharmacological agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Direcciones Futuras

The future directions for research on this compound could include detailed studies on its synthesis, structure, reactivity, mechanism of action, and biological activities. Given the interest in pyrazolo[3,4-d]pyrimidine derivatives, this compound could potentially have significant applications in medicinal chemistry .

Propiedades

IUPAC Name |

ethyl 4-[(2-oxo-1,5,6,8,10,11-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O3/c1-2-25-13(24)8-3-5-9(6-4-8)17-14-20-21-15-18-11-10(7-16-19-11)12(23)22(14)15/h3-7H,2H2,1H3,(H,17,20)(H2,16,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLORFSDEPBWRQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NNC3=NC4=C(C=NN4)C(=O)N32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxycarbonylphenylamino)-1,8-dihydro-5h-pyrazolo[3,4-d][1,2,4]-triazolo[4,3-a]-pyrimidin-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)

![4-(dimethylamino)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2720498.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2720499.png)

![Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2720500.png)